molecular formula C16H11BrN4OS B294504 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294504
M. Wt: 387.3 g/mol
InChI Key: ZGBSTNBLJIOXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to possess various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various cellular pathways that are essential for cancer cell survival. Studies have reported that this compound inhibits the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, this compound also inhibits the activity of tubulin, which is a protein that is involved in cell division. The inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and physiological effects:
Studies have reported that 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. In addition to its anti-cancer activity, this compound also exhibits anti-inflammatory and anti-microbial properties. Studies have reported that this compound inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, this compound also exhibits potent anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent cytotoxicity against various cancer cell lines. This compound can be used as a lead molecule for the development of novel anti-cancer agents. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored in the research of 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is the development of novel anti-cancer agents based on the structure of this compound. In addition, studies can be conducted to investigate the mechanism of action of this compound in more detail. Furthermore, the potential applications of this compound in the treatment of other diseases such as inflammation and microbial infections can also be explored.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several research articles. One of the commonly used methods involves the reaction of 3-bromoaniline, 2-methoxybenzaldehyde, and thiocarbohydrazide in the presence of a catalyst such as glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The purity and identity of the synthesized compound are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 6-(3-Bromophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is its anti-cancer activity. Studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.

properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c1-22-13-8-3-2-7-12(13)14-18-19-16-21(14)20-15(23-16)10-5-4-6-11(17)9-10/h2-9H,1H3

InChI Key

ZGBSTNBLJIOXNP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Origin of Product

United States

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